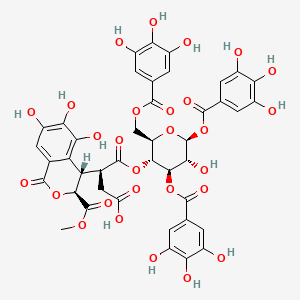
1'-O-methyl neochebulinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-O-Methyl neochebulinate is an organic compound with the chemical formula C42H36O28. It is a white to light yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound is known for its pharmacological activities, including anti-inflammatory, antioxidant, and antineoplastic properties. Additionally, it has been found to inhibit cholesterol absorption and exhibit antibacterial effects .
Preparation Methods
1’-O-Methyl neochebulinate can be prepared through two primary methods: extraction from natural sources and chemical synthesis.
Extraction from Natural Sources: This method involves solvent extraction, isolation, and purification steps.
Chemical Synthesis: The chemical synthesis of 1’-O-methyl neochebulinate involves a series of organic synthesis steps. Specific reaction conditions and reagents are used to achieve the desired product.
Chemical Reactions Analysis
1’-O-Methyl neochebulinate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1’-O-Methyl neochebulinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s antioxidant and anti-inflammatory properties make it valuable in biological research, particularly in studies related to oxidative stress and inflammation.
Medicine: Due to its antineoplastic and cholesterol absorption inhibitory effects, 1’-O-methyl neochebulinate is studied for potential therapeutic applications in cancer and cardiovascular diseases.
Industry: The compound’s antibacterial properties make it useful in the development of antimicrobial agents
Mechanism of Action
1’-O-Methyl neochebulinate exerts its effects through several molecular targets and pathways:
α-Glucosidase Inhibition: The compound is an α-glucosidase inhibitor with an IC50 value of 59.5 μM.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines and enzymes, reducing inflammation.
Antineoplastic Activity: It induces apoptosis in cancer cells and inhibits tumor growth
Comparison with Similar Compounds
1’-O-Methyl neochebulinate is unique due to its combination of pharmacological activities. Similar compounds include:
- 1,2,3-Tri-O-galloyl-6-O-cinnamoyl-beta-D-glucose
- 1,2,3,6-Tetra-O-galloyl-4-O-cinnamoyl-beta-D-glucose
- 4-O-(2’‘,4’'-Di-O-galloyl-alpha-L-rhamnosyl)ellagic acid
- 1’-O-Methyl neochebulanin
- Dimethyl neochebulagate
- Methyl chebulagate
These compounds share some structural similarities and pharmacological activities but differ in their specific effects and potency .
Properties
Molecular Formula |
C42H36O28 |
|---|---|
Molecular Weight |
988.7 g/mol |
IUPAC Name |
(3S)-4-[(2R,3R,4R,5R,6S)-5-hydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl]oxy-4-oxo-3-[(3S,4S)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]butanoic acid |
InChI |
InChI=1S/C42H36O28/c1-64-41(63)34-26(25-14(39(61)68-34)8-22(49)30(55)31(25)56)15(9-24(50)51)40(62)67-33-23(10-65-36(58)11-2-16(43)27(52)17(44)3-11)66-42(70-38(60)13-6-20(47)29(54)21(48)7-13)32(57)35(33)69-37(59)12-4-18(45)28(53)19(46)5-12/h2-8,15,23,26,32-35,42-49,52-57H,9-10H2,1H3,(H,50,51)/t15-,23+,26-,32+,33+,34-,35+,42-/m0/s1 |
InChI Key |
KKDZPMDDYIYZJK-BOITVKKFSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](C2=C(C(=C(C=C2C(=O)O1)O)O)O)[C@H](CC(=O)O)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C6=CC(=C(C(=C6)O)O)O |
Canonical SMILES |
COC(=O)C1C(C2=C(C(=C(C=C2C(=O)O1)O)O)O)C(CC(=O)O)C(=O)OC3C(OC(C(C3OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C6=CC(=C(C(=C6)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)
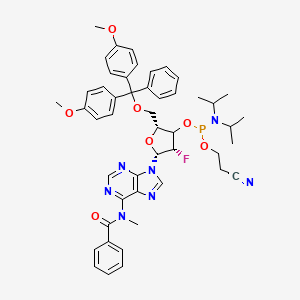
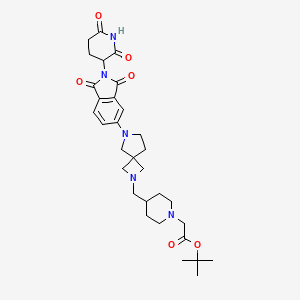
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)
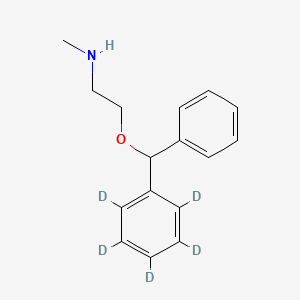
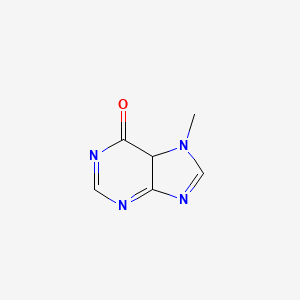

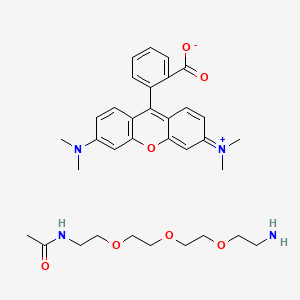


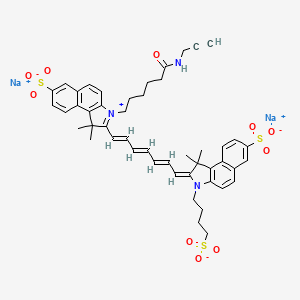
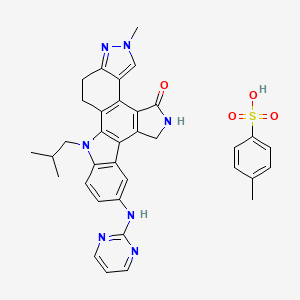
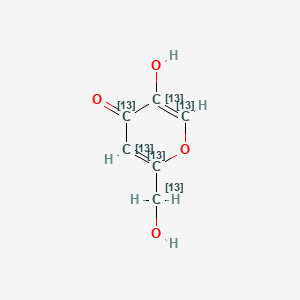
![disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B12370835.png)
